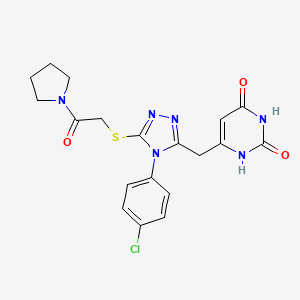
6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O3S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds, including thiazolo- and oxazolo[5,4-d]pyrimidines, via reactions involving 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide. These synthetic approaches are critical for developing new compounds with potential biological activities. The work by Hurst et al. (1991) highlights the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems, emphasizing their importance in medicinal chemistry and material science Hurst, D. T., Atcha, S., & Marshall, K. (1991).
One-Pot, Multi-Component Syntheses
The development of one-pot, multi-component synthesis methods has been a focus of research, facilitating the efficient production of pyrido[2,3-d]pyrimidinones. These methods, utilizing aluminate sulfonic acid nanocatalysts, offer advantages such as high yields, short reaction times, and easy workup, demonstrating the compound's role in streamlining synthetic routes in organic chemistry. Abdelrazek et al. (2019) have made significant contributions to this area, showcasing the compound's utility in creating diverse heterocyclic frameworks Abdelrazek, F. M., Gomha, S. M., Farghaly, Mohamed S., & Metz, P. (2019).
Novel Synthesis Routes
Research by Hassan (2006) introduces novel synthesis routes for indeno[2',1': 5,6] pyrido[2,3- d ][1,2,4]triazolo[4,3- a ]pyrimidines, highlighting the chemical versatility and potential for generating compounds with unique structural features. These synthesis routes open new pathways for creating molecules with potential applications in drug discovery and development Hassan, N. A. (2006).
Structural and Electronic Studies
Investigations into the crystal structure and electronic properties of pyrimidine derivatives, including the title compound, provide foundational knowledge for understanding their reactivity and interaction mechanisms. Studies like those by Yang (2009) contribute to the field of crystallography and molecular electronics, offering insights into the structural intricacies of pyrimidine derivatives and their potential applications in material science and pharmacology Yang, Hu (2009).
Antimicrobial and Biological Activities
Research into the antimicrobial and biological activities of pyrimidine derivatives is crucial for identifying new therapeutic agents. Studies by Abdelghani et al. (2017) explore the synthesis and evaluation of new pyrimidines and condensed pyrimidines, aiming to identify compounds with significant antimicrobial properties. These investigations underscore the potential of pyrimidine derivatives in contributing to the development of new antibiotics and antifungal agents Abdelghani, Essam, Said, S. A., Assy, M., & Hamid, A. M. A. (2017).
特性
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3S/c20-12-3-5-14(6-4-12)26-15(9-13-10-16(27)22-18(29)21-13)23-24-19(26)30-11-17(28)25-7-1-2-8-25/h3-6,10H,1-2,7-9,11H2,(H2,21,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLGLAMEYXMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
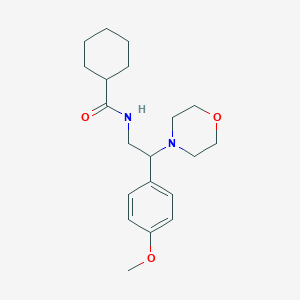
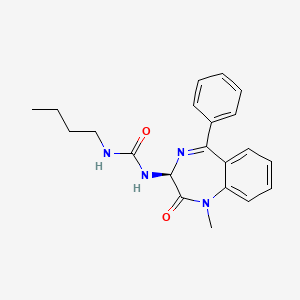
![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)
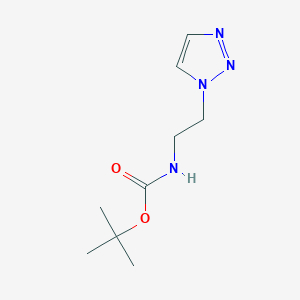
![1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2539002.png)
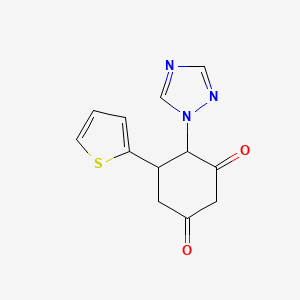
![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)
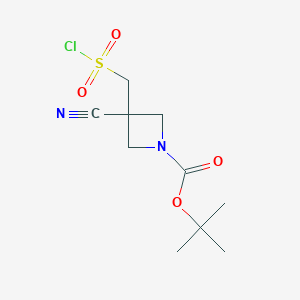
![3-(5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2539009.png)
![(Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2539010.png)
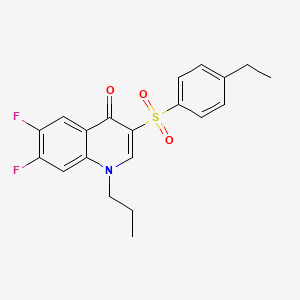
![4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2539016.png)
![2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2539018.png)
![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2539019.png)
